molecular formula C22H37NO B11949277 4-Aminophenyl pentadecyl ketone CAS No. 79098-14-9

4-Aminophenyl pentadecyl ketone

Cat. No.: B11949277
CAS No.: 79098-14-9
M. Wt: 331.5 g/mol
InChI Key: YTPKATBWHPBWGT-UHFFFAOYSA-N
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Description

4-Aminophenyl pentadecyl ketone, with the chemical formula C22H37NO, is a compound that features an amino group attached to a phenyl ring, which is further connected to a long aliphatic chain through a ketone functional group. This compound is of interest due to its unique structure, which combines aromatic and aliphatic characteristics, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-aminophenyl pentadecyl ketone typically involves the reaction of 4-aminophenyl ketone with a long-chain aliphatic compound. One common method is the Friedel-Crafts acylation, where 4-aminophenyl ketone reacts with pentadecanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Aminophenyl pentadecyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Aminophenyl pentadecyl ketone finds applications in various fields:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-aminophenyl pentadecyl ketone involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the aliphatic chain can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Aminophenyl pentadecyl ketone is unique due to its long aliphatic chain, which imparts distinct hydrophobic characteristics, and its amino group, which allows for versatile chemical modifications. This combination makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

79098-14-9

Molecular Formula

C22H37NO

Molecular Weight

331.5 g/mol

IUPAC Name

1-(4-aminophenyl)hexadecan-1-one

InChI

InChI=1S/C22H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(24)20-16-18-21(23)19-17-20/h16-19H,2-15,23H2,1H3

InChI Key

YTPKATBWHPBWGT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)C1=CC=C(C=C1)N

Origin of Product

United States

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